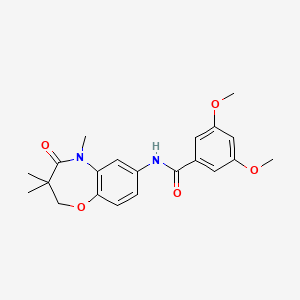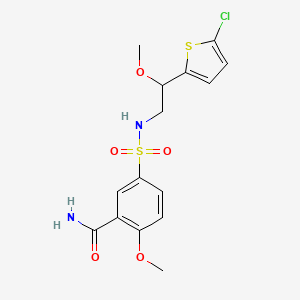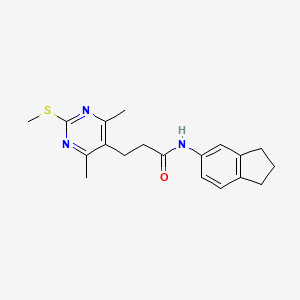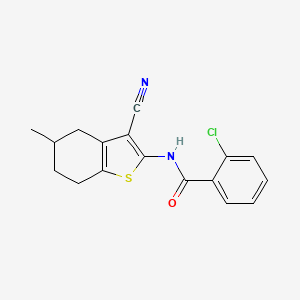![molecular formula C12H21N5O2 B2837352 tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2060036-48-6](/img/structure/B2837352.png)
tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is a complex chemical compound often studied for its multifaceted properties in various scientific disciplines
Méthodes De Préparation
The synthesis of tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multi-step reactions. A common synthetic route includes:
Step 1: Formation of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole.
Reaction: The azide-alkyne cycloaddition (click chemistry) is often employed.
Conditions: Copper(I)-catalyzed, room temperature.
Step 2: Attachment of the tert-butyl carbamate group.
Reaction: This is typically achieved by reacting the intermediate with tert-butyl chloroformate.
Conditions: Mild base (such as triethylamine) and an appropriate solvent (like dichloromethane).
For industrial production, this compound is usually synthesized in bulk using optimized versions of the aforementioned methods, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
tert-Butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes a variety of chemical reactions:
Oxidation: The triazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions under specific conditions, potentially using catalysts such as palladium on carbon with hydrogen.
Substitution: The pyrrolidine ring can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (for oxidation) and reducing agents like lithium aluminium hydride (for reduction). Major products formed depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
This compound has diverse applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role as a biological probe due to its unique structural features.
Medicine: Explored for possible therapeutic applications, particularly in drug discovery and design, given its ability to interact with various biological targets.
Industry: Utilized in the manufacturing of specialized chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate exerts its effects is dependent on its application. For instance, in a biological context, it may interact with enzymes or receptors through its triazole ring, affecting signaling pathways and biochemical reactions. The molecular targets and pathways would vary but could include enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, such as N-substituted carbamates and triazoles, tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate stands out due to its unique structural combination of a triazole ring with a pyrrolidine moiety, offering distinctive reactivity and interaction profiles.
Similar compounds include:
tert-Butyl N-phenylcarbamate: Used in various organic syntheses.
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: An important intermediate in chemical reactions.
N-tert-Butyl-N-ethylcarbamate: Known for its industrial applications.
The specific structural arrangement in this compound makes it uniquely suited for specific reactions and applications, distinguishing it from its counterparts.
Propriétés
IUPAC Name |
tert-butyl N-[(1-pyrrolidin-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)14-6-9-8-17(16-15-9)10-4-5-13-7-10/h8,10,13H,4-7H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKIQFUSXMIMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2837269.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)
![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

